molecular formula C13H11N3O7 B1427347 Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- CAS No. 1001852-10-3

Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-

Cat. No.: B1427347
CAS No.: 1001852-10-3
M. Wt: 321.24 g/mol
InChI Key: FEJBBSSDUGPALM-UHFFFAOYSA-N
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Description

The compound “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” is a nitro-substituted benzoic acid derivative featuring a piperidinyl-dioxo moiety linked via an amino carbonyl group. Its structure combines a benzoic acid backbone with a nitro group at the 3-position and a 2,6-dioxo-3-piperidinyl carboxamide group at the 2-position. The compound’s nitro group may confer redox activity, while the piperidinyl-dioxo moiety could interact with biological targets such as kinases or proteasomes, similar to other piperidine-based therapeutics like bortezomib .

Properties

IUPAC Name

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBBSSDUGPALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- typically involves the following steps:

  • Nitration: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the 3-position[_{{{CITATION{{{_2{Synthesis and X-ray structure analysis of benzoic acid 1-(6-methyl-2,4 ....

  • Piperidinyl Formation: The piperidinyl ring is formed through a cyclization reaction involving appropriate precursors[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.

  • Amidation: The final step involves the formation of the amide bond between the piperidinyl ring and the benzoic acid derivative[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high yield and purity. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrate derivatives.

  • Reduction: Amines.

  • Substitution: Amides and esters.

Scientific Research Applications

Medicinal Chemistry

Benzoic acid derivatives, including this compound, have been studied for their potential in drug development. The structural features of the compound allow it to act as a scaffold for designing new therapeutic agents. Notably, this compound has shown promise in:

  • Cancer Treatment : Research indicates that compounds like benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- can inhibit tumor growth and modulate cytokine production in cancer cells. A patent outlines its use in treating neoplastic disorders by modulating immune responses and inhibiting angiogenesis (the formation of new blood vessels that supply tumors) .
  • Immunomodulation : The compound has been identified as an effective immunomodulator. Studies have shown that it can influence cytokine production in immune cells, which is crucial for developing therapies aimed at autoimmune diseases and cancer .

Case Studies

  • Inhibition of Cytokines : A study demonstrated that this benzoic acid derivative significantly inhibited the production of interleukin-6 (IL-6) in human multiple myeloma cells. This finding suggests its potential utility in managing inflammatory conditions and certain cancers .
  • Therapeutic Formulations : The compound has been incorporated into various formulations aimed at enhancing its bioavailability and therapeutic efficacy. For instance, formulations combining this compound with other agents have been tested in preclinical models to assess their synergistic effects on tumor suppression .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TherapyInhibits tumor growth and modulates immune response; potential for treating neoplastic disorders
ImmunomodulationInfluences cytokine production; useful in autoimmune disease therapies
Drug DevelopmentServes as a scaffold for designing new therapeutic agents

Mechanism of Action

The mechanism by which benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperidinyl ring play crucial roles in its biological activity, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules:

Talotrexin Ammonium (PT-523): Structure: A benzoic acid derivative with a pteridinylmethylamino group and a carboxy-butyl linker. It is an antifolate antineoplastic agent targeting dihydrofolate reductase (DHFR) . Key Differences: Unlike the target compound, talotrexin includes a pteridine ring (critical for folate antagonism) and lacks the nitro group. Its mechanism relies on disrupting folate metabolism, whereas the nitro group in the target compound may enable different redox or electrophilic interactions.

Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid): Structure: A benzoic acid derivative with a naphthalene-amino carbonyl group. It is a herbicide inhibiting auxin transport in plants .

Benzathine Benzylpenicillin :

  • Structure : A penicillin derivative with a dibenzylethylenediamine salt. It is a long-acting antibiotic .
  • Key Differences : The target compound lacks the β-lactam ring critical for penicillin’s antibacterial activity. Its nitro and piperidinyl groups indicate divergent biological targets.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Primary Use/Activity CAS Number Source
Target Compound C₁₄H₁₃N₃O₇* Nitro, piperidinyl-dioxo, carboxamide Unknown (speculative) Not provided
Talotrexin Ammonium C₂₇H₂₇N₉O₆·H₃N Pteridine, carboxy-butyl linker Antineoplastic (DHFR inhibitor) 648420-92-2
Naptalam C₁₈H₁₅NO₃ Naphthalene-amino carbonyl Herbicide (auxin transport) 132-66-1
Benzathine Benzylpenicillin (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ β-lactam, dibenzylethylenediamine Antibiotic 1538-09-6

*Estimated based on IUPAC name.

Research Findings and Mechanistic Insights

  • Target Compound: No direct pharmacological data are available. The piperidinyl-dioxo group is structurally analogous to immunomodulatory imide drugs (e.g., thalidomide derivatives), suggesting possible anti-inflammatory or anticancer activity .
  • Talotrexin : Demonstrated efficacy in preclinical models of leukemia and solid tumors by inhibiting DHFR, a key enzyme in nucleotide synthesis. Its ammonium salt formulation improves solubility .
  • Naptalam : Acts by blocking auxin transport proteins, disrupting plant growth. Its benzoic acid core is essential for binding to transmembrane carriers .

Notes

Limitations : Direct comparative studies between the target compound and analogues are absent in the provided evidence. Analysis relies on structural extrapolation.

Research Gaps : Synthesis, toxicity, and target validation data for the target compound are needed to confirm speculative mechanisms.

Regulatory Status : Talotrexin reached clinical trials (NSC-712783) but faced challenges due to toxicity, highlighting the importance of optimizing the target compound’s safety profile .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS No. 6139-18-0) is an intriguing candidate for further investigation. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂N₂O₅
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 6139-18-0

Biological Activity Overview

The biological activity of benzoic acid derivatives often includes antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The specific compound under consideration has shown promising results in various studies.

Anticancer Properties

Research indicates that benzoic acid derivatives can influence cancer cell proliferation and apoptosis. For example, derivatives have been found to induce apoptosis in breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM . The compound's ability to disrupt microtubule assembly further underscores its potential as an anticancer agent.

The mechanisms by which benzoic acid derivatives exert their biological effects include:

  • Protein Degradation Pathways : Studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein turnover .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds act as inhibitors of cathepsins B and L, which play roles in protein degradation and cancer progression .

Case Studies

Several studies highlight the biological activities associated with compounds structurally related to benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-. Below are summarized findings from relevant research:

StudyFindings
Biological Evaluation of Benzoic Acid Derivatives Compounds demonstrated significant activation of proteasomal chymotrypsin-like activity at concentrations of 5 μM .
Antimicrobial Activity Assessment Similar derivatives exhibited MIC values indicating strong antibacterial effects against Staphylococcus aureus .
Apoptosis Induction in Cancer Cells Certain analogs induced morphological changes and enhanced apoptotic markers in MDA-MB-231 cells at 1 μM concentration .

Q & A

Q. Methodological Answer :

pH stability :

  • Prepare buffered solutions (pH 1–12) and incubate the compound (37°C, 24 hrs). Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Thermal stability :

  • Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .
    Key Metrics : Degradation products >2% indicate instability.

Advanced Question: How can the compound’s potential as a protease inhibitor be evaluated, given its dioxopiperidine moiety?

Methodological Answer :
The dioxopiperidine group suggests possible binding to protease active sites (e.g., HIV-1 protease or caspase-3).

In vitro assays :

  • Fluorescence-based enzymatic assays using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases).
  • Measure IC₅₀ values via dose-response curves (concentration range: 1 nM–100 µM).

Structural studies :

  • Perform molecular docking (AutoDock Vina) to predict binding poses.
  • Validate with X-ray co-crystallography of the compound-enzyme complex.
    Data Interpretation : Competitive inhibition kinetics (Lineweaver-Burk plots) confirm mechanism.

Basic Question: What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Q. Methodological Answer :

Chromatography :

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
  • Chiral HPLC if stereoisomers are present.

Spectroscopy :

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify functional groups and integration ratios.
  • FT-IR for carbonyl and nitro vibrational modes .

Elemental Analysis :

  • Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%).

Advanced Question: How can computational modeling elucidate the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

Reactivity prediction :

  • Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., nitro-group reduction) via transition state analysis.

Solvent effects :

  • Use COSMO-RS to model solvation effects on reaction kinetics.
    Case Study : The nitro group’s electron-withdrawing nature may enhance the carbonyl’s susceptibility to nucleophilic attack—validate with kinetic studies (UV-Vis monitoring).

Regulatory Consideration: What are the key regulatory challenges for using this compound in preclinical studies?

Q. Methodological Answer :

Safety profiling :

  • Acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) per OECD guidelines .

Documentation :

  • Align with EMA requirements for impurities (<0.15% for unknown impurities) and stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-
Reactant of Route 2
Reactant of Route 2
Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-

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